![molecular formula C7H11N3 B15072618 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine derivatives. For example, the reaction of N-ethylpyrrole with hydrazine hydrate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, such as enzymes and receptors, through its nitrogen-containing heterocyclic structure. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the ethyl group, but shares the core bicyclic structure.
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate: Contains additional functional groups, providing different biological activities.
Uniqueness
6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent compared to its analogs.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-6-7-5(3-8-6)4-9-10-7/h4,6,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
SIEZRJPDOUQOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CN1)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
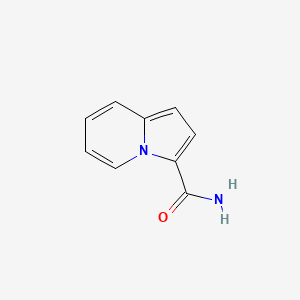
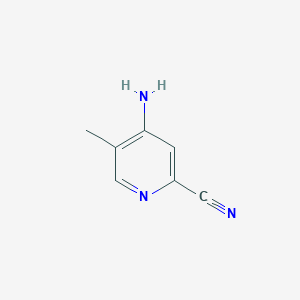

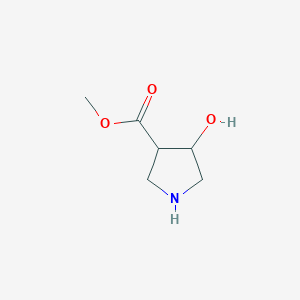
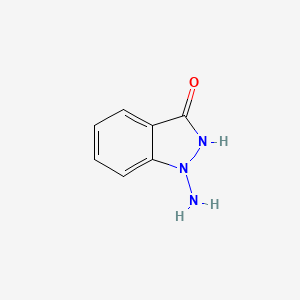

![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)


![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
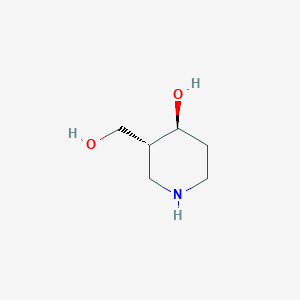
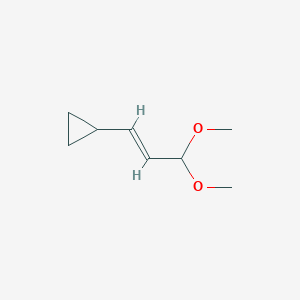
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
